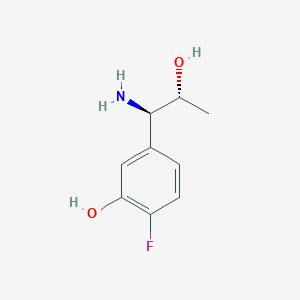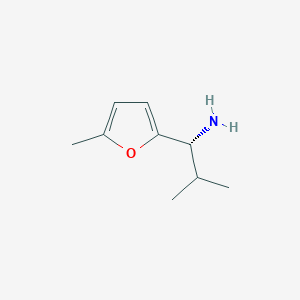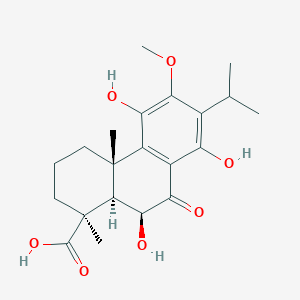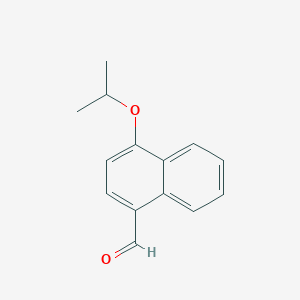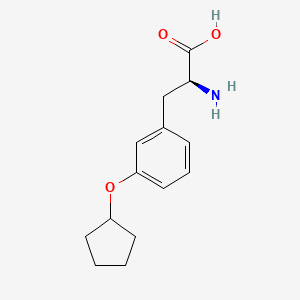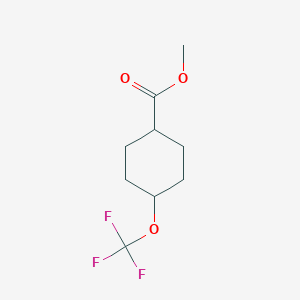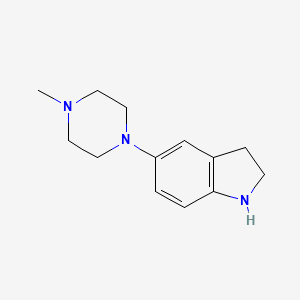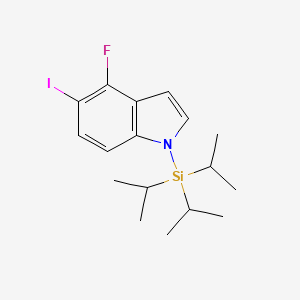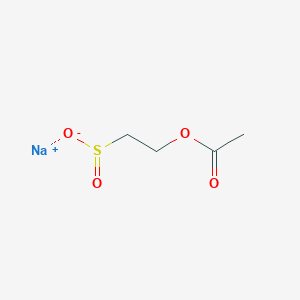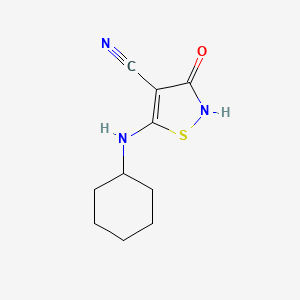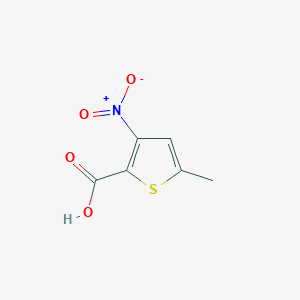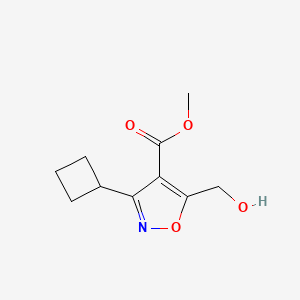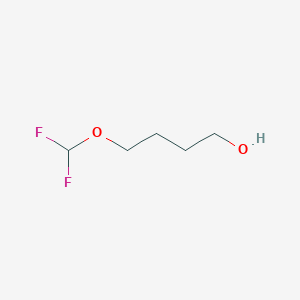
4-(Difluoromethoxy)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)butan-1-ol: is an organic compound with the molecular formula C5H10F2O2 It is a primary alcohol characterized by the presence of a difluoromethoxy group attached to the butan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)butan-1-ol typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and reduced environmental impact. The process involves the use of ethanol as a solvent and employs alkaline conditions for the reactions. The final product is purified through distillation and recrystallization to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethoxy)butan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products Formed:
Oxidation: 4-(Difluoromethoxy)butanal or 4-(Difluoromethoxy)butanoic acid.
Reduction: 4-(Difluoromethoxy)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which are key signaling molecules in the TGF-β1 pathway . Additionally, the compound’s difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, contributing to its biological activity.
Comparación Con Compuestos Similares
4-(Trifluoromethoxy)butan-1-ol: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Butan-1-ol: A simpler primary alcohol without the difluoromethoxy group.
Uniqueness: 4-(Difluoromethoxy)butan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. The difluoromethoxy group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H10F2O2 |
|---|---|
Peso molecular |
140.13 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)butan-1-ol |
InChI |
InChI=1S/C5H10F2O2/c6-5(7)9-4-2-1-3-8/h5,8H,1-4H2 |
Clave InChI |
WCDIPEWNIOFEEV-UHFFFAOYSA-N |
SMILES canónico |
C(CCOC(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


